2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Description
This compound features an isoindole-1,3-dione core linked via a 4-oxobutyl chain to a 2,3-dihydroindole moiety. The oxobutyl spacer introduces conformational flexibility, which may influence solubility and molecular recognition in biological systems. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-13-11-14-6-1-4-9-17(14)21)10-5-12-22-19(24)15-7-2-3-8-16(15)20(22)25/h1-4,6-9H,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJCSQGZHUANAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoindole moiety can be introduced through a cyclization reaction involving a phthalic anhydride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted indole and isoindole derivatives, which can have different biological activities .
Scientific Research Applications
2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Analogs
- Synthetic Routes :
- The target compound likely involves alkylation of isoindole-dione with a dihydroindole-containing ketone, analogous to ’s method using indolecarbaldehyde and sodium hydroxide .
- In contrast, fluorinated analogs (e.g., ) may require halogenation steps, while pomalidomide () employs nucleophilic substitution for piperidinyl attachment .
Physicochemical and Electronic Properties
- Electronic Effects : The electron-withdrawing isoindole-dione core in the target compound and pomalidomide () contrasts with the electron-rich indole in ’s analog, affecting redox stability and intermolecular interactions .
- Fluorination Impact: The difluoro-butenone group in ’s compound increases metabolic stability and electronegativity relative to the oxobutyl chain in the target compound .
Crystallographic and Analytical Data
- Crystallography : SHELXL () and WinGX () are standard tools for refining such structures. The target compound’s flexible oxobutyl chain may result in less ordered crystal packing compared to rigid analogs like pomalidomide .
- Thermal Properties : Melting points and stability are influenced by substituents; fluorinated compounds () typically exhibit higher thermal stability due to C-F bond strength .
Biological Activity
The compound 2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. It features an isoindole moiety and a 2,3-dihydroindole fragment, contributing to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C24H20N2O3
- Molecular Weight : 362.43 g/mol
- Structure : The compound consists of multiple functional groups, including carbonyls and amines, which enhance its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this isoindole derivative have shown high levels of antimitotic activity against various human tumor cells. The National Cancer Institute (NCI) reported mean GI50/TGI values indicating effective growth inhibition in cancer cell lines .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition:
- COX Inhibition : Studies have shown that derivatives of isoindole can inhibit COX enzymes, which are crucial in the inflammatory response. Some compounds exhibited greater inhibition than the reference drug meloxicam .
The mechanisms underlying the biological activities of this compound may involve:
- Reactive Oxygen Species (ROS) Scavenging : The ability to scavenge ROS and reactive nitrogen species (RNS) has been linked to the anti-inflammatory and neuroprotective effects observed in similar compounds .
- Target Interaction Studies : Interaction studies reveal that the compound may bind effectively to various biological targets due to its unique structure, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole | Basic indole structure | Antimicrobial, anticancer |
| Isoindole | Contains isoindole core | Neuroprotective |
| 2-(4-Iodobutyl)-1H-isoindole | Halogenated derivative | Anticancer |
The unique combination of dihydroindole and isoindole functionalities in this compound may enhance its biological activity compared to simpler analogs.
Case Study 1: NCI Evaluation
In a comprehensive evaluation by the NCI, the compound was tested across a panel of cancer cell lines. The results indicated a significant average cell growth inhibition rate (GP mean) of over 12%, showcasing its potential as an anticancer agent .
Case Study 2: COX Inhibition Study
A study focusing on the COX inhibitory activity of isoindoline derivatives demonstrated that several compounds exhibited selective inhibition of COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
